Comparative Physicochemical Profile: Lipophilicity Advantage Over De-Nitrogenated Analogs
The presence of the secondary amine in the phenylamino linker of N'-hydroxy-3-(phenylamino)propanimidamide differentiates its physicochemical properties from simpler phenylpropanimidamide analogs. Specifically, it increases the computed LogP by approximately 0.14 units compared to N'-hydroxy-3-phenylpropanimidamide (LogP = 1.3) . This modest but measurable increase in lipophilicity can influence cell permeability and distribution, making it a more suitable starting point for medicinal chemistry programs targeting intracellular enzymes or those requiring specific CNS penetration profiles, where precise LogP values are critical for optimizing lead compounds [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.44467 |
| Comparator Or Baseline | N-Hydroxy-3-phenylpropanimidamide (LogP = 1.3) and 3-(phenylamino)propanamide (LogP = 1.3) |
| Quantified Difference | ΔLogP ≈ +0.14 |
| Conditions | Computed property using XLogP3 algorithm (standardized in silico method) |
Why This Matters
This quantitative difference in a key ADME parameter justifies selection over structurally similar, but less lipophilic, alternatives when designing cell-permeable molecules.
- [1] PubChem. (n.d.). N-Hydroxy-3-phenylpropanimidamide (CID 11012324). View Source
